Product packaging for Methyl 4-acetylthiazole-2-carboxylate(Cat. No.:)

Methyl 4-acetylthiazole-2-carboxylate

Cat. No.: B11784443
M. Wt: 185.20 g/mol
InChI Key: SMHSUAZTQXKDNC-UHFFFAOYSA-N
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Description

Methyl 4-acetylthiazole-2-carboxylate (CAS 1644548-96-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C7H7NO3S and a molecular weight of 185.20 g/mol, this compound serves as a versatile and valuable synthetic intermediate in organic chemistry . The thiazole ring is a privileged structure in medicinal chemistry, and derivatives of this heterocycle are extensively investigated for their diverse biological activities. Recent scientific literature highlights a significant research interest in thiazole derivatives as potential anti-inflammatory agents, exploring their interactions with key enzymatic targets such as COX, LOX, and various kinase pathways . The specific molecular architecture of this compound, featuring both an ester and a ketone functional group, makes it a particularly useful building block for the synthesis of more complex molecules. It can undergo various transformations, including nucleophilic substitution, condensation, and reduction reactions, allowing researchers to create targeted libraries of compounds for drug discovery and material science applications. Furthermore, its structure is related to other acetylthiazole carboxylate isomers, such as Methyl 2-acetylthiazole-4-carboxylate (CAS 76275-87-1), underscoring the importance of this chemotype in synthetic efforts . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3S B11784443 Methyl 4-acetylthiazole-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

methyl 4-acetyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H7NO3S/c1-4(9)5-3-12-6(8-5)7(10)11-2/h3H,1-2H3

InChI Key

SMHSUAZTQXKDNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Acetyl and Carboxylate Substituted Thiazoles

Historical and Contemporary Synthetic Routes for Thiazole (B1198619) Carboxylates

The construction of the thiazole nucleus is the foundational step in synthesizing the target compound. Over the years, various methods have been established, ranging from historical name reactions to modern multicomponent strategies.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classic reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com This process is a [3+2] heterocyclization, where the thioamide provides the N-C-S unit and the α-haloketone provides the remaining two carbon atoms to form the five-membered ring. acs.org

The mechanism proceeds via a nucleophilic attack by the sulfur atom of the thioamide on the carbon bearing the halogen in the α-haloketone. youtube.com This is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.com

While robust, the traditional Hantzsch synthesis can be limited by harsh reaction conditions, long reaction times, and sometimes low yields. nih.govscispace.com To address these issues, several adaptations have been developed:

Microwave Irradiation: The use of microwave energy has been shown to significantly reduce reaction times and improve yields in Hantzsch synthesis. nih.gov

Solvent-Free Conditions: Grinding the reactants together in a mortar and pestle, sometimes with a few drops of a catalyst or solvent, represents a greener and more efficient approach that can lead to higher yields. scispace.com

The reaction conditions, particularly the pH, can influence the final product. For instance, carrying out the Hantzsch synthesis under acidic conditions can alter the regioselectivity of the cyclization, potentially leading to a mixture of isomers. rsc.org

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for the one-pot construction of complex molecules from three or more starting materials. nih.gov These reactions are highly valued for their operational simplicity, high atom economy, and ability to generate molecular diversity quickly. scispace.comacs.org

Several MCR strategies have been successfully applied to the synthesis of thiazole derivatives:

Three-Component Condensations: A common approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides to form substituted thiazoles.

Chemoenzymatic Synthesis: Novel methods have been developed that use enzymes, such as trypsin, to catalyze the multicomponent synthesis of thiazoles under mild conditions, offering high yields and an environmentally friendly alternative. nih.gov

Metal-Free Synthesis: Recent advancements include the development of MCRs that proceed at room temperature without the need for metal catalysts, using recyclable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org

These MCR approaches provide a direct and versatile route to highly functionalized thiazoles, often reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses.

Table 1: Comparison of Synthetic Approaches to Thiazole Ring Formation

MethodDescriptionAdvantagesDisadvantages
Hantzsch Synthesis Condensation of an α-haloketone and a thioamide. synarchive.comWell-established, versatile.Can require harsh conditions, long reaction times. nih.govscispace.com
Microwave-Assisted Hantzsch Hantzsch reaction performed under microwave irradiation. nih.govReduced reaction time, improved yields.Requires specialized equipment.
Multicomponent Reactions (MCRs) One-pot reaction of three or more starting materials. nih.govHigh efficiency, atom economy, operational simplicity. scispace.comacs.orgOptimization can be complex.
Chemoenzymatic MCRs MCR catalyzed by an enzyme under mild conditions. nih.govEnvironmentally benign, high yields.Enzyme stability and substrate scope can be limited.

Targeted Synthesis of Acetyl- and Carboxylate-Functionalized Thiazoles

To synthesize Methyl 4-acetylthiazole-2-carboxylate, specific strategies are required to ensure the correct placement of both the acetyl and the methyl carboxylate groups on the thiazole ring. This is typically achieved by carefully selecting starting materials that already contain these functionalities or their precursors.

The introduction of an acetyl group at the C4 position of the thiazole ring is a key synthetic challenge. The most common strategy involves incorporating this group within one of the primary reactants for the ring-forming reaction.

In the context of a Hantzsch-type synthesis for this compound, the acetyl group would be part of the α-haloketone component. The required starting material is 3-bromo-2,4-pentanedione (or a similar halogenated diketone), which contains the necessary C-C(O)CH₃ fragment. This diketone then reacts with a thioamide carrying the precursor to the 2-carboxylate group.

Alternatively, direct acetylation of a pre-formed thiazole ring can be considered, although this can present regioselectivity challenges. nih.gov A patented method for the synthesis of 2-acetylthiazole (B1664039) involves the reaction of 2-bromothiazole (B21250) with an acetylating agent at very low temperatures (-80 to -78 °C) to control the position of the incoming group. google.com However, for a 2,4-disubstituted thiazole, building the ring with the substituents already in place via a cyclization reaction is generally a more controlled and common approach.

The methyl carboxylate group at the C2 position is typically introduced by using a thioamide reactant that already contains the ester functionality. For the synthesis of the target molecule, a suitable starting material would be methyl 2-amino-2-thioxoacetate (thiourea-carboxylate). When this compound is reacted with the appropriate acetyl-containing α-haloketone (like 3-bromo-2,4-pentanedione), the Hantzsch condensation yields the desired this compound scaffold.

Another viable route is the esterification of the corresponding carboxylic acid (2-acetylthiazole-4-carboxylic acid). This acid is a known compound found in various biological materials. nih.gov The synthesis could therefore proceed by first forming this acid and then performing a standard esterification reaction. Fischer esterification, which involves refluxing the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (like sulfuric acid), is a classic and effective method for this transformation. youtube.com

Table 2: Key Reactants for Hantzsch Synthesis of this compound

Position on Thiazole RingFunctional GroupRequired Precursor Molecule
2 -COOCH₃ (Methyl Carboxylate)Methyl 2-amino-2-thioxoacetate
4 -C(O)CH₃ (Acetyl)3-Halo-2,4-pentanedione

A primary challenge in the synthesis of polysubstituted heterocycles is achieving isomeric control, or regioselectivity. The specific arrangement of substituents is crucial as different isomers can exhibit vastly different chemical and biological properties. nih.gov

In the synthesis of this compound, the main challenge is to ensure the formation of the 2,4-disubstituted isomer and not other regioisomers, such as the 2,5-disubstituted product. This control is almost entirely dictated by the choice of the initial building blocks in a cyclization reaction like the Hantzsch synthesis.

Choice of Reactants: To form a 2,4-disubstituted thiazole, the reaction must occur between a thioamide and an α-haloketone. The structure of these precursors directly maps onto the final product. Using 3-halo-2,4-pentanedione ensures that the acetyl group is placed adjacent to a methyl group (which would be at the 5-position) and on a carbon atom originating from the ketone. Reacting it with a thioamide bearing the carboxylate ensures that this group is at the 2-position.

Reaction Conditions: As mentioned, reaction conditions such as pH can influence the outcome. In the condensation of N-substituted thioureas, acidic conditions can lead to mixtures of 2-aminothiazole (B372263) and 2-iminodihydrothiazole isomers. rsc.org Therefore, careful optimization and control of the reaction environment are necessary to favor the formation of the desired thermodynamic product and prevent the formation of unwanted side products.

By carefully selecting the starting materials where the desired functional groups are already in place, chemists can exert a high degree of control over the final isomeric structure, making the targeted synthesis of this compound a feasible objective. acs.org

Advanced Synthetic Protocols and Catalytic Transformations

The construction and elaboration of the thiazole ring have been significantly advanced through the development of novel synthetic protocols and catalytic systems. These methodologies enable the efficient introduction of key functional groups, such as acetyl and carboxylate moieties, onto the thiazole scaffold.

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient pathways for various transformations. youtube.comresearchgate.net Their application in heterocyclic chemistry includes the synthesis of substituted thiazoles. These reagents are known for their stability, with cyclic versions like those based on the benziodazole system showing enhanced stability, allowing for the safe handling of reagents with various functional ligands. thieme-connect.de

Research has demonstrated the utility of hypervalent iodine compounds in constructing thiazole-containing systems. For instance, a straightforward method for synthesizing 3-substituted 5,6-dihydroimidazo[2,1-b]thiazoles involves the cyclocondensation of alkynyl(phenyl)iodonium salts with imidazolidine-2-thione. researchgate.net Polymer-supported hypervalent iodine reagents, such as poly[4-diacetoxyiodo]styrene (PDAIS), have also been effectively used in the synthesis of related benzothiazole (B30560) structures. thieme-connect.de

While direct synthesis of acetyl- and carboxylate-substituted thiazoles using these reagents is a developing area, their versatility is evident. For example, hypervalent iodine reagents used in conjunction with a Lewis acid have enabled the synthesis of trifluoromethyl- and pentafluoro-substituted thiazoles from a range of thiourea (B124793) starting materials. researchgate.net This highlights the potential for these reagents to facilitate the introduction of diverse functional groups onto the thiazole core through innovative synthetic design. researchgate.netyoutube.com

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, providing highly efficient and regioselective methods for C-H bond activation and cross-coupling reactions on the thiazole ring. acs.orgchemscene.com Palladium and rhodium catalysts are particularly prominent in this field. nih.govresearchgate.net

Palladium-catalyzed reactions are a cornerstone of thiazole functionalization. nih.gov Researchers have developed methods where the regioselectivity of C-H arylation on the thiazole ring can be controlled by the choice of ligand and base. nih.gov For example, a Pd/PPh3/NaOtBu system can direct arylation to the C2-position, while a Pd catalyst with bathophenanthroline (B157979) (Bphen) and K3PO4 favors the C5-position. nih.gov This controlled functionalization allows for the streamlined synthesis of polysubstituted thiazoles. nih.gov Furthermore, palladium catalysis has been employed for the C-2 selective olefination of electron-deficient thiazoles and the decarbonylative C-H difluoromethylation of various azoles, including thiazoles. nih.govacs.org The strategic introduction of a sulfone group on a thiazole scaffold can serve as a versatile reactive handle for subsequent palladium-catalyzed cross-coupling reactions. nih.govrsc.org

Rhodium catalysts also offer unique reactivity for thiazole modification. Cationic rhodium(III) has been used for the direct and selective olefination of imidazoles, a strategy applicable to other azoles. mdpi.com Rhodium-catalyzed reactions have been developed for the transannulation of 1,2,3-thiadiazoles with alkynes to construct thiochromenones, demonstrating the power of this metal in complex heterocyclic transformations. researchgate.net Additionally, rhodium(II) catalysts can promote the reaction of N-sulfonyl-1,2,3-triazoles to form versatile rhodium azavinyl carbene intermediates, which can then be used in cycloadditions to build complex nitrogen-containing heterocycles. acs.org

The table below summarizes key transition metal-catalyzed reactions for thiazole functionalization.

Catalyst SystemReaction TypePosition(s) FunctionalizedRef.
Pd/PPh3/NaOtBuC-H ArylationC2 nih.gov
Pd/Bphen/K3PO4C-H ArylationC5 nih.gov
PdCl₂(CH₃CN)₂OlefinationC2 nih.gov
Rh(III) complexesOlefinationC2 mdpi.com
Rhodium(II) acetate (B1210297)Cycloaddition- acs.org

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without isolating intermediates. rsc.orgacgpubs.org Several one-pot methodologies have been successfully developed for the synthesis of acetyl- and carboxylate-substituted thiazoles. researchgate.netgoogle.com

A notable example is the facile one-pot synthesis of various substituted thiazoles from readily available propargylic alcohols. rsc.orgnih.gov This method provides a flexible and rapid route to the desired thiazole products in good yields. rsc.orgnih.gov Another versatile approach involves a one-pot multicomponent reaction of arylglyoxals, lawsone, and thiobenzamides to afford fully substituted 1,3-thiazoles. acs.org

For the direct synthesis of thiazoles bearing an acetyl group, a one-pot, three-step process has been developed for 5-acetyl-2-imino-4-methylthiazoles via the cyclocondensation of 3-thiocyanatoacetylacetone with hydrazine (B178648) derivatives. researchgate.net Similarly, a "one-pot cooking" two-step reaction involving bromination and cyclization has been patented for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives from acetoacetate (B1235776) and N-monosubstituted thioureas. google.com This method simplifies the traditionally cumbersome separate steps of bromination and cyclization. google.com The use of tribromoisocyanuric acid (TBCA) as a brominating agent in a one-pot protocol also enables the efficient synthesis of 2-aminothiazoles from β-keto esters and thiourea. organic-chemistry.org

These one-pot procedures often exhibit high atom economy and allow for the generation of structurally diverse thiazole libraries, including those with potential biological activity. nih.gov

One-Pot StrategyStarting MaterialsProduct TypeRef.
CyclizationPropargylic alcohols, ThioamidesSubstituted thiazoles rsc.orgnih.gov
Multicomponent ReactionArylglyoxals, Lawsone, ThiobenzamidesFully substituted 1,3-thiazoles acs.org
Cyclocondensation3-Thiocyanatoacetylacetone, Hydrazines5-Acetyl-2-imino-4-methylthiazoles researchgate.net
Bromination/CyclizationAcetoacetate, N-Substituted thioureas2-Amino-4-methylthiazole-5-carboxylates google.com
Bromination/Cyclizationβ-Keto esters, Thiourea2-Aminothiazoles organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of Thiazole Acetyl Carboxylates

Reactivity of the Thiazole (B1198619) Heterocyclic Ring System

The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms, which imparts a unique electronic character and reactivity profile. The presence of the electron-withdrawing acetyl and methyl carboxylate groups at positions 4 and 2, respectively, significantly influences the reactivity of the thiazole nucleus in Methyl 4-acetylthiazole-2-carboxylate.

Patterns of Electrophilic and Nucleophilic Aromatic Substitution

The thiazole ring is generally susceptible to electrophilic attack. In unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. However, in this compound, the presence of two electron-withdrawing groups deactivates the ring towards electrophilic attack. Any electrophilic substitution, if it were to occur under forcing conditions, would likely be directed to the C5 position, the least deactivated site. Common electrophilic substitution reactions such as halogenation or nitration on this specific substrate are not extensively documented in the literature, likely due to this deactivation.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally less common and typically requires the presence of a good leaving group at an activated position. For this compound, direct nucleophilic attack on the thiazole ring is not a favored process under standard conditions. The electron-withdrawing substituents would theoretically make the ring more susceptible to nucleophilic attack compared to unsubstituted thiazole, but specific examples involving this compound are scarce.

Ring Opening and Rearrangement Pathways

Transformations of the Acetyl Substituent

The acetyl group at the C4 position is a key site of reactivity in this compound, offering a versatile handle for further synthetic modifications.

Carbonyl Reactivity: Oxidation, Reduction, and Condensation Reactions

The carbonyl group of the acetyl moiety exhibits typical ketone reactivity.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. However, the conditions must be carefully controlled to avoid degradation of the thiazole ring.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, yielding Methyl 4-(1-hydroxyethyl)thiazole-2-carboxylate. libretexts.orgchemguide.co.uknih.govwikipedia.orgyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the ester functionality.

Condensation Reactions: The acetyl group can participate in various condensation reactions. For example, in the presence of a base, it can react with aldehydes in an aldol-type condensation. A specific example is the Claisen-Schmidt condensation, where the acetylthiazole reacts with an aromatic aldehyde that lacks α-hydrogens. gordon.eduwikipedia.orgmasterorganicchemistry.comlibretexts.org

Reaction TypeReagent(s)Product Type
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
CondensationAromatic Aldehyde (e.g., Benzaldehyde), Baseα,β-Unsaturated Ketone (Chalcone analog)

Acidity of Alpha-Protons and Enolization Characteristics

The methyl protons of the acetyl group (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the adjacent thiazole ring. These protons can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a key intermediate in the condensation reactions mentioned above. The formation of the enolate allows for a range of reactions at the α-carbon, including alkylation and acylation, although specific examples for this compound are not widely reported. The enol form is in equilibrium with the keto form, with the keto form being predominant under normal conditions.

Reactivity of the Carboxylate Ester Group

The methyl carboxylate group at the C2 position is another important functional handle on the molecule.

This ester group can undergo typical ester reactions, such as hydrolysis and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-acetylthiazole-2-carboxylic acid, under either acidic or basic conditions. libretexts.orgchemguide.co.uk Basic hydrolysis (saponification) is often preferred as it is generally irreversible.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often facilitated by heating or by the use of catalysts. youtube.comorganic-chemistry.orgnih.gov This transformation is valuable for introducing diverse functionalities and for the synthesis of biologically active compounds.

Reaction TypeReagent(s)Product Type
HydrolysisAqueous Acid (e.g., HCl) or Base (e.g., NaOH)Carboxylic Acid
AmidationAmine (R-NH₂)Amide

Hydrolysis and Transesterification Kinetics

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid is a fundamental reaction. Kinetic studies on the acid hydrolysis of similar structures, such as the methyl ketoside of O-acetylated N-acetylneuraminic acid, have shown that the rate is significantly influenced by factors like pH and the presence of other functional groups. nih.gov For instance, the presence of O-acetyl groups can slow down the rate of acid hydrolysis. nih.gov In the context of this compound, the hydrolysis of the ester group is a critical step in the synthesis of various derivatives. For example, the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles is typically achieved by treatment with sodium hydroxide, followed by acidification to yield the carboxylic acid. plos.org

Amidation and Peptide Coupling Reactions for Analog Formation

The carboxylic acid derived from the hydrolysis of this compound is a versatile precursor for the synthesis of a wide array of amide analogs through peptide coupling reactions. These reactions are crucial for creating new molecules with potential biological activities. uni-kiel.de

Peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with an amine. uni-kiel.de A variety of coupling reagents have been developed to improve reaction efficiency and minimize side reactions like racemization. bachem.com Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.com The choice of coupling reagent and the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly impact the yield and purity of the resulting amide. bachem.compeptide.com

The synthesis of various thiazole-based amides has been reported, demonstrating the utility of this approach. For instance, coupling reactions of thiazole carboxylic acids with amines like 3,4,5-trimethoxyaniline (B125895) have been successfully carried out using EDCI/HOBt conditions. nih.gov Similarly, the coupling of hydrolyzed thiazole esters with amines like 4,4-difluorocyclohexylamine has been achieved using reagents such as HCTU, HOBt, and DIEA. nih.gov These methods provide a robust platform for generating diverse libraries of thiazole-based compounds for various research applications.

Table 1: Examples of Peptide Coupling Reagents and their Applications in Thiazole Analog Synthesis

Coupling Reagent/System Application/Notes
EDCI/HOBt Used for the coupling of thiazole carboxylic acids with anilines. nih.gov
HCTU/HOBt/DIEA Employed for the coupling of hydrolyzed thiazole esters with cycloalkylamines. nih.gov
DCC/HOBt A classic carbodiimide (B86325) system used to minimize racemization during peptide bond formation. peptide.com
PyAOP A phosphonium-type reagent noted for its high efficiency, especially in coupling sterically hindered amino acids. peptide.com
HATU/HOAt An aminium-type reagent often used for challenging cyclization reactions of peptides. uni-kiel.de

Mechanistic Studies of Thiazole-Forming Reactions and Related Chemical Processes

Understanding the mechanisms by which the thiazole ring is constructed is fundamental to the synthesis of this compound and its analogs.

Elucidation of Reaction Mechanisms for Thiazole Core Construction

Two of the most prominent methods for synthesizing the thiazole core are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.

The Hantzsch thiazole synthesis is a widely utilized method that involves the reaction of an α-haloketone with a thioamide. synarchive.comcutm.ac.innih.govmdpi.com The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This method is known for its high yields and the ability to produce a variety of substituted thiazoles. mdpi.comchemhelpasap.com

The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.orgyoutube.com The mechanism, when using carbon disulfide, starts with the nucleophilic attack of the amine nitrogen on the carbon of CS2. wikipedia.org This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, leading to a 5-imino-2-thione thiazolidine (B150603) intermediate. wikipedia.org Tautomerization then yields the final 5-aminothiazole product. wikipedia.org This method is particularly valuable for introducing an amino group at the 5-position of the thiazole ring. scholaris.ca

Table 2: Comparison of Hantzsch and Cook-Heilbron Thiazole Syntheses

Feature Hantzsch Thiazole Synthesis Cook-Heilbron Thiazole Synthesis
Reactants α-haloketone and thioamide synarchive.com α-aminonitrile and a dithioacid or related compound (e.g., CS2) wikipedia.org
Key Intermediate Hydroxythiazoline nih.gov 5-imino-2-thione thiazolidine wikipedia.org
Product General substituted thiazoles 5-aminothiazoles nih.govwikipedia.org
Conditions Often requires heating youtube.com Typically mild, room temperature conditions nih.govwikipedia.org

Formation Pathways in Complex Systems (e.g., Maillard Reaction)

Thiazoles, including the closely related 2-acetylthiazole (B1664039), are known to be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. researchgate.netnih.govmdpi.com These compounds are significant contributors to the desirable nutty and roasted aromas in many cooked foods. nih.gov

The formation of 2-acetylthiazole in the Maillard reaction has been studied using model systems of D-glucose and L-cysteine. nih.gov The pathway involves the degradation of the sugar to form dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143). nih.gov Simultaneously, the amino acid (cysteine) degrades to produce hydrogen sulfide (B99878) (H₂S) and ammonia (NH₃). nih.gov A key proposed route involves the reaction of glyoxal and methylglyoxal with H₂S and NH₃ to form the 2-acetylthiazole structure. nih.gov Isotope labeling studies have confirmed that the C-4 and C-5 atoms of the thiazole ring originate from the glucose molecule. nih.gov The presence of a free thiol group, along with an amino and a carboxyl group, in the starting amino acid appears to be crucial for the formation of these inhibitory Maillard reaction products. nih.gov

Table 3: Key Components in the Maillard Reaction Formation of 2-Acetylthiazole

Precursor Role in Reaction Source
Reducing Sugar (e.g., Glucose) Degrades to form dicarbonyl intermediates (glyoxal, methylglyoxal) nih.gov Carbohydrates in food
Amino Acid (e.g., Cysteine) Degrades to provide hydrogen sulfide (H₂S) and ammonia (NH₃) nih.gov Proteins in food
Dicarbonyl Compounds React with H₂S and NH₃ to form the thiazole ring nih.gov Sugar degradation
Hydrogen Sulfide (H₂S) Provides the sulfur atom for the thiazole ring nih.gov Cysteine degradation
Ammonia (NH₃) Provides the nitrogen atom for the thiazole ring nih.gov Amino acid degradation

Advanced Spectroscopic Characterization and Structural Elucidation of Thiazole Acetyl Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For a related compound, Methyl 2-acetylthiazole-5-carboxylate, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals that confirm its structure. chemicalbook.com A singlet at 8.50 ppm is attributed to the thiazole (B1198619) ring proton. The methyl protons of the ester group appear as a singlet at 3.95 ppm, while the acetyl group's methyl protons resonate as a singlet at 2.73 ppm. chemicalbook.com

In the context of thiazole carboxylate derivatives, ¹³C NMR spectroscopy provides complementary information. For instance, in a series of 2-aminothiazole-4-carboxylate derivatives, the chemical shifts of the carbon atoms offer insights into the electronic environment within the molecule. plos.org The carbonyl carbon of the ester group, for example, typically appears in the downfield region of the spectrum, confirming its presence. plos.org

The analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the thiazole ring and its substituents, which is crucial for distinguishing between isomers and confirming the intended structure.

Table 1: Representative ¹H NMR Spectroscopic Data for a Thiazole Acetyl Carboxylate Derivative chemicalbook.com

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.50s1HThiazole ring proton
3.95s3HMethoxy (B1213986) (ester) protons
2.73s3HAcetyl methyl protons
Solvent: CDCl₃, Frequency: 400 MHz

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For Methyl 2-acetylthiazole-5-carboxylate, Electrospray Ionization (ESI) mass spectrometry shows a peak at an m/z (mass-to-charge ratio) of 186.0, which corresponds to the protonated molecule [M+H]⁺. chemicalbook.com This finding confirms the molecular weight of the compound to be 185.03 g/mol . The fragmentation pattern observed in the mass spectrum can further corroborate the structure by showing the loss of specific fragments, such as the acetyl or methoxycarbonyl groups.

Different ionization techniques, such as Fast Atom Bombardment (FAB) and Electron Ionization (EI), can provide complementary fragmentation data. plos.orgnist.gov For example, in the analysis of related thiazole derivatives, FAB mass spectrometry has been used to determine the exact mass of the molecular ion, providing a high degree of confidence in the elemental composition. plos.org The NIST WebBook provides mass spectral data for 2-acetylthiazole (B1664039), showing characteristic fragmentation patterns under electron ionization. nist.gov

Table 2: Mass Spectrometry Data for a Thiazole Acetyl Carboxylate Derivative chemicalbook.com

Ionization MethodObserved m/zAssignment
ESI186.0[M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of a thiazole carboxylate derivative will exhibit characteristic absorption bands corresponding to its functional groups. For instance, the carbonyl (C=O) stretching vibration of the ester group is typically observed in the region of 1688-1699 cm⁻¹. plos.org The acetyl group's carbonyl stretch would also appear in a similar region. The C-N stretching vibrations of the thiazole ring and various C-H stretching and bending vibrations from the methyl and methoxy groups would also be present. plos.org

Studies on thiazole-2-carboxylic acid have shown strong intermolecular associations, which can influence the position and shape of the OH and C=O stretching bands. While "Methyl 4-acetylthiazole-2-carboxylate" does not have a hydroxyl group, the interactions of its carbonyl and ester functionalities can be similarly probed.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional Group
~1720-1740C=O stretch (ester)
~1680-1700C=O stretch (acetyl)
~1500-1600C=N stretch (thiazole ring)
~1000-1300C-O stretch (ester)

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive three-dimensional structural information of a molecule, including bond lengths, bond angles, and crystal packing.

While a specific XRD study for "this compound" was not found in the provided search results, the technique has been successfully applied to related thiazole derivatives. researchgate.netnih.gov For example, the crystal structures of methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and its derivatives have been determined by X-ray crystallography, confirming their complex spirocyclic structures. researchgate.net Similarly, X-ray diffraction was used to unequivocally determine the stereochemistry of the imine double bond in a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives. nih.gov This highlights the power of XRD in providing unambiguous structural proof.

Should a suitable single crystal of "this compound" be obtained, XRD analysis would yield precise data on its molecular geometry and intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of chemical compounds.

Column chromatography is a standard method for the purification of thiazole derivatives. chemicalbook.com For instance, Methyl 2-acetylthiazole-5-carboxylate was purified using column chromatography with a solvent system of petroleum ether and ethyl acetate (B1210297) (50:1, v/v). chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound. bldpharm.comnih.gov By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, and the area of the peak corresponding to the compound can be used to determine its purity. nih.gov Various detectors, such as UV-Vis, can be employed for detection. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly for volatile compounds. It has been used for the analysis of related thiazole compounds and can be employed to assess the purity of "this compound". nih.gov

Table 4: Chromatographic Methods for the Analysis of Thiazole Derivatives

TechniqueApplication
Column ChromatographyPurification
High-Performance Liquid Chromatography (HPLC)Purity Assessment
Gas Chromatography (GC)Purity Assessment

Computational and Theoretical Studies of Thiazole Acetyl Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Methyl 4-acetylthiazole-2-carboxylate." These methods provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. irjweb.commgesjournals.com These calculations help in understanding the planarity and potential strain within the thiazole ring and its substituents. The total energy calculated through DFT provides a measure of the molecule's stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net For thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating its electron-donating nature, while the LUMO may be distributed over the acetyl and carboxylate groups, highlighting potential sites for nucleophilic attack. irjweb.comresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Thiazole Derivative

ParameterEnergy (eV)
HOMO Energy-5.5293
LUMO Energy-0.8302
HOMO-LUMO Energy Gap-4.6991
Data derived from a representative thiazole derivative study. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, red and yellow colors typically indicate negative electrostatic potential (electron-rich areas), while blue represents positive potential (electron-poor areas). For "this compound," the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carboxylate groups and the nitrogen atom of the thiazole ring, suggesting these are likely sites for electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Molecular Dynamics and Molecular Docking Simulations

Molecular dynamics and docking simulations are powerful tools for studying the dynamic behavior of "this compound" and its potential interactions with biological targets.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative stabilities. For a flexible molecule like "this compound," which has rotatable bonds, understanding its preferred conformations is essential. Molecular dynamics (MD) simulations can be used to explore the conformational landscape by simulating the atomic motions over time. These simulations provide insights into the flexibility of the molecule and the probability of it adopting certain shapes, which can be crucial for its biological activity. nih.gov

Prediction of Ligand-Target Interactions (if applicable to biological systems)

Given that 2-acetylthiazole-4-carboxylic acid has been found in various organisms and is proposed to be a coenzyme, understanding its interactions with biological macromolecules is of significant interest. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comsemanticscholar.orgbiointerfaceresearch.comnih.govnih.gov If "this compound" or its derivatives are investigated for potential biological activity, docking studies can identify the most likely binding site on a target protein and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov These predictions are invaluable for structure-based drug design and for generating hypotheses about the compound's mechanism of action. biointerfaceresearch.com

Applications and Advanced Materials Chemistry of Thiazole Carboxylate Esters

Utility as Synthetic Intermediates in Complex Molecule Synthesis

The structural framework of methyl 4-acetylthiazole-2-carboxylate provides a robust platform for the construction of more intricate molecular architectures. Its utility as a synthetic intermediate is a cornerstone of its application in both natural product synthesis and medicinal chemistry.

The thiazole (B1198619) ring is a key component of several biologically active natural products. The synthesis of these compounds often relies on precursors that can be elaborated into the final complex structure. For instance, the core structure of this compound is closely related to 2-acetylthiazole-4-carboxylic acid, a key intermediate in the synthesis of bacillamide, a natural product derived from marine bacteria. researchgate.net The synthesis of bacillamide involves the coupling of 2-acetylthiazole-4-carboxylic acid with tryptamine. researchgate.net

Furthermore, structural modifications of the natural product Bacillamide A have led to the development of potent analogues. mdpi.com A concise and efficient synthetic route to Bacillamide A and its analogues often starts with the formation of 2,4-disubstituted thiazoles. mdpi.com After the initial formation of the thiazole ring, subsequent chemical steps, such as saponification of an ester to a carboxylic acid followed by amide coupling with tryptamine, yield the desired Bacillamide A analogues. mdpi.com This highlights the role of the substituted thiazole scaffold as a foundational element in accessing these complex natural product derivatives. Bacillamide A itself has demonstrated potent and specific algicidal activity, particularly against the harmful algal bloom species Prorocentrum minimum. mdpi.com

Table 1: Algicidal Activity of Bacillamide A and Selected Analogues

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds. nih.govnih.gov Its ability to engage in various biological interactions makes it a valuable core for drug design. Thiazole and its bioisostere, thiadiazole, are five-membered heterocycles that form the basis for compounds with a wide range of pharmaceutical activities, including antitumor, antibacterial, and antifungal properties. nih.gov

The amide functionality, often linked to a thiazole core, is another critical feature found in many active molecules, enabling key hydrogen-bonding interactions with biological targets. nih.gov For example, novel derivatives based on thiazole/thiadiazole carboxamide scaffolds have been designed and evaluated as potential c-Met kinase inhibitors for cancer treatment. nih.gov The versatility of the thiazole moiety allows it to be incorporated into diverse and complex molecular frameworks, contributing significantly to the development of new therapeutic agents. nih.gov

Catalytic Applications in Organic Transformations

Beyond their role as synthetic intermediates, derivatives of acetylthiazoles are instrumental in the field of catalysis, particularly in the formation of metal complexes that drive important organic reactions.

Acetylthiazole derivatives are excellent precursors for synthesizing polydentate ligands, such as hydrazones, which can effectively chelate various metal ions. encyclopedia.pub Specifically, 2-acetylthiazole (B1664039) can be condensed with reagents like Girard's T reagent or thiosemicarbazide (B42300) to form hydrazone ligands. bg.ac.rs These ligands react with zinc(II) salts to create stable Zn(II) hydrazone complexes. bg.ac.rsbg.ac.rs

These well-defined zinc complexes have demonstrated significant potential as catalysts. encyclopedia.pub For instance, a Zn(II) complex derived from a 2-acetylthiazole hydrazone ligand was evaluated for its catalytic activity in the ketone-amine-alkyne (KA²) coupling reaction. encyclopedia.pub This reaction is a powerful tool in organic synthesis for producing tetrasubstituted propargylamines, which are themselves valuable intermediates for accessing more complex organic compounds. encyclopedia.pubbg.ac.rs In a model reaction, the Zn(II) complex achieved a promising 85% isolated yield of the desired product. encyclopedia.pub The development of such complexes is significant as they offer a pathway to new, efficient catalytic systems for important chemical transformations. nih.gov

Table 2: Catalytic Performance of a Zn(II) Hydrazone Complex

L = (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(thiazol-2-yl)ethylidene)hydrazinyl)ethan-1-aminium

Understanding the mechanism by which these catalysts function is crucial for optimizing their performance and designing new, more effective systems. Studies into the catalytic activity of Zn(II) hydrazone complexes have employed a combination of experimental and computational methods to gain deeper insight. bg.ac.rs

The structures of these complexes are thoroughly characterized using techniques like FTIR and NMR spectroscopy, as well as single-crystal X-ray diffraction, which reveals the precise coordination environment of the central zinc ion. encyclopedia.pub In one such complex, the zinc(II) ion is five-coordinated by a tridentate hydrazone ligand and two thiocyanate (B1210189) ligands, forming a distorted square pyramidal structure. encyclopedia.pub

To correlate the electronic structure of the complexes with their catalytic reactivity, researchers have utilized density functional theory (DFT) calculations. bg.ac.rs These computational studies allow for the calculation of global molecular reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. bg.ac.rs This theoretical framework provides valuable insights into the stability and reactivity of the complexes, helping to explain their catalytic behavior in processes like the KA² coupling reaction. bg.ac.rsbg.ac.rs

Emerging Roles in Agrochemistry (e.g., Algaecidal Potential of Related Compounds)

The biological activity of thiazole-containing compounds extends into the field of agrochemistry, where they show promise for addressing agricultural and environmental challenges. Thiazole derivatives are widely applied in agrochemistry as herbicides and fungicides. researchgate.net

One emerging application is the development of novel algicides. mdpi.com As previously mentioned, the natural product Bacillamide A, which contains a thiazole core, exhibits potent and selective activity against certain species of microalgae responsible for harmful algal blooms. mdpi.com This has inspired the synthesis and evaluation of a range of structurally simplified Bacillamide A analogues. mdpi.com The goal of this research is to develop highly effective and environmentally friendly algicides by modifying the thiazole-containing structure. mdpi.com Preliminary studies have shown that while the precursor 2-acetylthiazole-4-carboxylic acid alone had no effect on cyanobacteria growth, its incorporation into the larger bacillamide structure is key to the observed biological activity. researchgate.net This highlights the potential of the thiazole carboxylate scaffold as a foundational element in the design of new agrochemicals with specific environmental applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Methyl 4-acetylthiazole-2-carboxylate

Currently, no dedicated, high-yield synthetic protocol for this compound is documented in publicly available literature. The synthesis of its isomer, Methyl 2-acetylthiazole-5-carboxylate, has been achieved through a Minisci-type acetylation, providing a potential starting point for methodological adaptation chemicalbook.com. However, future research should focus on developing de novo synthetic pathways that are both efficient and sustainable.

Key areas for exploration include:

Multi-component Reactions (MCRs): Investigating one-pot syntheses, such as a modified Hantzsch thiazole (B1198619) synthesis, using starting materials that incorporate the required acetyl and methyl carboxylate functionalities could provide a direct and atom-economical route.

Flow Chemistry: Continuous flow processes could offer improved control over reaction parameters, enhance safety for potentially exothermic reactions, and facilitate scalable production.

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents (e.g., water, ethanol), employ catalytic systems over stoichiometric reagents, and minimize waste generation is a critical goal thegoodscentscompany.com. For instance, exploring enzyme-catalyzed or metal-catalyzed reactions under mild conditions could represent a significant advance google.com. A proposed synthetic approach could involve adapting the methodology used for 2-acetyl thiazole, which proceeds via a 2-bromothiazole (B21250) intermediate, followed by lithiation and reaction with an appropriate acylating agent .

Comprehensive Comparative Investigations of Isomeric Acetylthiazole Carboxylates

The constitutional isomerism of acetylthiazole carboxylates presents a compelling area for investigation. The relative positions of the acetyl and methyl carboxylate groups on the thiazole ring are expected to significantly influence the molecule's physicochemical properties, spectral characteristics, and biological activity. Future work must include the synthesis and full characterization of this compound to enable a robust comparative analysis against its known isomers.

Compound NameCAS NumberMolecular FormulaKey Properties/FeaturesReference
This compound 76275-87-1C₇H₇NO₃SData not publicly available.
Methyl 2-acetylthiazole-4-carboxylateNot AvailableC₇H₇NO₃SIsomer of the primary compound; noted as having increased lipophilicity compared to its parent carboxylic acid. nih.gov
Methyl 2-acetylthiazole-5-carboxylate1261080-59-4C₇H₇NO₃SSynthesis via Minisci acetylation reported; 1H NMR and MS data available. chemicalbook.com
2-Acetylthiazole-4-carboxylic acid13139-47-4C₆H₅NO₃SParent acid of an isomer; found to be a widespread metabolite in various organisms, suggesting a potential coenzyme role. sigmaaldrich.com
Methyl 4-methylthiazole-2-carboxylate14542-15-5C₆H₇NO₂SRelated structure (methyl vs. acetyl); solid with a melting point of 62-67 °C. nih.gov

This table is interactive. Click on the headers to sort.

A thorough investigation would involve comparing spectroscopic data (NMR, IR, MS), crystal structures (if obtainable), and properties like solubility, polarity, and thermal stability across the isomeric series.

Deeper Mechanistic Understanding of Key Chemical Transformations

The mechanisms governing the synthesis and potential reactions of this compound are entirely unexplored. Future research should aim to elucidate the pathways of its formation. This could involve:

Computational Modeling: Density Functional Theory (DFT) calculations could be used to model reaction pathways for proposed syntheses, identify transition states, and predict the regioselectivity of reactions, explaining why one isomer might be favored over another under specific conditions.

Kinetic Studies: Monitoring reaction progress using techniques like in situ IR or NMR spectroscopy can provide data on reaction rates and orders, helping to validate proposed mechanisms.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates would offer direct evidence for a given reaction pathway. Understanding the reactivity of the acetyl group's carbonyl function, which is described as a key reactive feature in the related 2-acetylthiazole-4-carboxylic acid, will be crucial nih.gov.

Expansion of In Vitro Biological Activity Profiling and De Novo SAR Studies

While the broader thiazole class exhibits a wide range of biological activities, including anticancer and antimicrobial properties, the specific activity of this compound is unknown nih.govacs.org. A critical future direction is to conduct comprehensive in vitro screening against a diverse panel of biological targets. A particularly intriguing lead is the discovery that 2-acetylthiazole-4-carboxylic acid is a naturally occurring metabolite found across eukaryotes, archaebacteria, and eubacteria, leading to the hypothesis that it may function as a coenzyme sigmaaldrich.com.

Future research should include:

Broad-Spectrum Screening: Initial evaluation against panels of cancer cell lines, bacterial and fungal strains, and key enzyme families (e.g., kinases, metabolic enzymes) is necessary to identify potential areas of activity.

De Novo SAR Studies: Following any identified activity, systematic Structure-Activity Relationship (SAR) studies should be initiated. This would involve synthesizing analogues to probe the importance of each functional group. For example, the methyl ester could be hydrolyzed to the carboxylic acid or converted to various amides to explore interactions with target proteins, a strategy that has proven effective for other thiazole-based inhibitors nih.govmdpi.com. The acetyl group could be reduced, oxidized, or replaced with other substituents to determine its role in target binding.

Exploration of Novel Catalytic Applications and Catalyst Design

The potential for this compound to function as a catalyst or a ligand in catalysis is a completely unexplored field. The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses coordination sites that could be exploited in the design of novel metal-based catalysts.

Future avenues of research include:

Ligand Synthesis: Using the compound as a scaffold to build more complex ligands for transition metal catalysis. The carboxylate and acetyl groups could be modified to tune the electronic and steric properties of the resulting catalyst.

Organocatalysis: Investigating the potential of the thiazole ring itself, perhaps as a precursor to N-heterocyclic carbenes (NHCs), to catalyze organic transformations.

Biomimetic Catalysis: Inspired by the proposed coenzyme function of the related 2-acetylthiazole-4-carboxylic acid, researchers could explore its use in biomimetic systems that mimic enzyme active sites sigmaaldrich.com.

Integration with Advanced Characterization Techniques (e.g., in situ spectroscopy, hyphenated methods)

To support the research directions outlined above, the integration of advanced analytical techniques will be essential. While basic characterization with NMR and MS is a prerequisite, more sophisticated methods can provide deeper insights.

Hyphenated Techniques: Methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR would be invaluable for analyzing complex reaction mixtures, identifying byproducts in synthetic preparations, and studying the metabolic fate of the compound in biological systems.

In Situ Spectroscopy: Techniques such as ReactIR (FTIR) or process NMR can be used for real-time monitoring of synthesis reactions. This provides immediate data on the consumption of reactants and formation of products, which is critical for reaction optimization and mechanistic studies.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would unambiguously determine the three-dimensional arrangement of the molecule, confirming connectivity and providing crucial data on bond lengths and angles. This information is invaluable for validating computational models and understanding intermolecular interactions in the solid state.

Q & A

What are the common synthetic routes for Methyl 4-acetylthiazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclization of thioamide precursors with ketones (e.g., acetyl derivatives) in the presence of a base. Ethanol or methanol under reflux (60–80°C) are common solvents. For example, analogous thiazole derivatives like Methyl 4-cyclopropylthiazole-2-carboxylate are synthesized via cyclopropyl ketone and thioamide cyclization . Optimization includes adjusting base strength (e.g., KOH vs. NaOEt), solvent polarity, and temperature gradients to minimize side products. Yield improvements (e.g., from 70% to >90%) are achievable via slow addition of reactants and inert atmosphere use.

How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Level: Advanced
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., residual electron density or R-factor mismatches) require iterative refinement using software like SHELXL . Key steps:

Twinned Data Handling: Use SHELXD for twin law identification and SHELXL for dual refinement.

Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s formalism) to validate intermolecular interactions .

ORTEP Visualization: Confirm thermal ellipsoid alignment and bond lengths via ORTEP-III to detect overfitting .

What advanced spectroscopic techniques are critical for confirming the regioselectivity of this compound derivatives?

Level: Advanced
Methodological Answer:

  • 2D NMR (HSQC/HMBC): Maps 13C^{13}\text{C}-1H^{1}\text{H} correlations to confirm acetyl group positioning on the thiazole ring.
  • Mass Spectrometry (HRMS): Isotopic pattern analysis distinguishes between isobaric structures (e.g., acetyl vs. propionyl substituents).
  • X-ray Photoelectron Spectroscopy (XPS): Validates sulfur and nitrogen electronic environments, critical for differentiating thiazole regioisomers .

How do researchers analyze hydrogen-bonding networks in this compound crystals, and what software tools are recommended?

Level: Advanced
Methodological Answer:
Hydrogen-bonding patterns are analyzed using:

  • Graph Set Theory: Classifies motifs (e.g., D(2)1\text{D}(2)^1 for chains) to predict packing efficiency .
  • Mercury CSD: Visualizes interactions and calculates geometric parameters (distance/angle).
  • PLATON: Validates topology and symmetry operations for multicomponent crystals.

What strategies are employed to mitigate cytotoxicity discrepancies between in vitro and in vivo studies of thiazole derivatives like this compound?

Level: Advanced
Methodological Answer:

  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis).
  • Prodrug Design: Modify the methyl ester group to enhance bioavailability (e.g., replace with pivaloyloxymethyl) .
  • Dose-Response Profiling: Conduct parallel in vitro (cell lines) and in vivo (rodent models) studies to correlate IC50_{50} with pharmacokinetic parameters .

How can computational modeling predict the bioactivity of this compound against enzyme targets?

Level: Basic
Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate ligand-enzyme binding (e.g., cyclooxygenase-2) using PDB structures. Focus on acetyl-thiazole interactions with catalytic residues.
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence.
  • QSAR Modeling: Correlate substituent electronegativity with inhibitory activity using Hammett constants .

What experimental controls are essential when evaluating the antimicrobial activity of this compound to avoid false positives?

Level: Basic
Methodological Answer:

  • Solvent Controls: Include DMSO/ethanol at working concentrations to rule out solvent toxicity.
  • Reference Standards: Use ciprofloxacin (bacteria) or fluconazole (fungi) for activity benchmarking.
  • Time-Kill Assays: Confirm static vs. cidal effects by monitoring CFU/mL over 24h .

How do researchers address low yields in scale-up synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer (e.g., Corning AFR) to maintain reaction efficiency at >100g scale.
  • In-line Purification: Integrate scavenger resins (e.g., QuadraPure™) to remove excess acetyl chloride.
  • Process Analytical Technology (PAT): Use FTIR probes for real-time monitoring of intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.